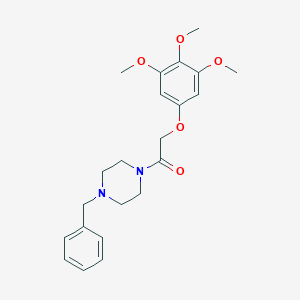
1-(4-Benzylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenoxy)ethanone (BPTP) is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BPTP is a derivative of the piperazine class of compounds and has been studied for its effects on the central nervous system.
Mecanismo De Acción
1-(4-Benzylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenoxy)ethanone has been shown to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. It has also been shown to inhibit the reuptake of dopamine and serotonin.
Biochemical and Physiological Effects
1-(4-Benzylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenoxy)ethanone has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-Benzylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenoxy)ethanone is its selectivity for the dopamine and serotonin systems, which may make it a useful tool for studying these neurotransmitter systems. However, its limited solubility in water may pose challenges for certain experimental designs.
Direcciones Futuras
1. Further studies are needed to determine the optimal dosage and administration of 1-(4-Benzylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenoxy)ethanone for therapeutic use.
2. The potential long-term effects of 1-(4-Benzylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenoxy)ethanone on the brain and other organs need to be investigated.
3. The effects of 1-(4-Benzylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenoxy)ethanone on other neurotransmitter systems and their potential therapeutic applications should be explored.
4. The development of more efficient synthesis methods for 1-(4-Benzylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenoxy)ethanone could facilitate its use in research and potential therapeutic applications.
5. The potential use of 1-(4-Benzylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenoxy)ethanone in combination with other drugs for enhanced therapeutic effects should be investigated.
Conclusion
In conclusion, 1-(4-Benzylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenoxy)ethanone (1-(4-Benzylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenoxy)ethanone) is a promising compound for scientific research due to its potential therapeutic applications and selectivity for the dopamine and serotonin systems. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders.
Métodos De Síntesis
1-(4-Benzylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenoxy)ethanone can be synthesized through a multi-step process involving the reaction of 4-benzylpiperazine with 3,4,5-trimethoxyphenol and ethyl chloroacetate. The resulting compound is then hydrolyzed to produce 1-(4-Benzylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenoxy)ethanone.
Aplicaciones Científicas De Investigación
1-(4-Benzylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenoxy)ethanone has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has also been studied for its effects on the dopamine and serotonin systems in the brain.
Propiedades
Fórmula molecular |
C22H28N2O5 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
1-(4-benzylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenoxy)ethanone |
InChI |
InChI=1S/C22H28N2O5/c1-26-19-13-18(14-20(27-2)22(19)28-3)29-16-21(25)24-11-9-23(10-12-24)15-17-7-5-4-6-8-17/h4-8,13-14H,9-12,15-16H2,1-3H3 |
Clave InChI |
DCXRETNJUXJBRJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B232016.png)






![1-(2-Chlorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232035.png)
![N-(2-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-1-methylethyl)-N-methylamine](/img/structure/B232038.png)

![N-[(7S)-5,6,7,7balpha,8,10aalpha-Hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c]](/img/structure/B232044.png)
